7-(2,4-Difluorophenyl)-7-oxoheptanoic acid

Description

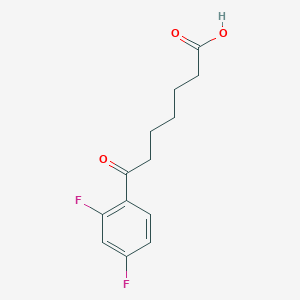

Structure

3D Structure

Properties

IUPAC Name |

7-(2,4-difluorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-9-6-7-10(11(15)8-9)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKHOHWXKBAECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645331 | |

| Record name | 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-28-4 | |

| Record name | 2,4-Difluoro-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 7 2,4 Difluorophenyl 7 Oxoheptanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, readily undergoing conversion to a variety of other functional groups. Standard protocols can be applied to 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid to yield esters and amides, which are fundamental transformations for altering the compound's physicochemical properties or for linking it to other molecules.

Esterification of this compound can be accomplished through several well-established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven reaction, and the removal of water is typically required to drive it to completion.

Alternatively, for sensitive substrates or to achieve milder reaction conditions, the carboxylic acid can be activated prior to reaction with an alcohol. For instance, conversion to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) followed by the addition of an alcohol provides a high-yielding route to the ester. Another mild method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).

These reactions produce various ester derivatives, which can serve as key intermediates in the synthesis of more complex molecules or as final products with modified solubility and pharmacokinetic properties.

| Alcohol (R-OH) | Esterification Method | Expected Ester Product |

|---|---|---|

| Methanol | Fischer Esterification (H₂SO₄ catalyst) | Methyl 7-(2,4-difluorophenyl)-7-oxoheptanoate |

| Ethanol | Fischer Esterification (H₂SO₄ catalyst) | Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate |

| tert-Butanol | Acyl Chloride route | tert-Butyl 7-(2,4-difluorophenyl)-7-oxoheptanoate |

| Benzyl alcohol | DCC/DMAP coupling | Benzyl 7-(2,4-difluorophenyl)-7-oxoheptanoate |

The synthesis of amides from this compound is a critical transformation for introducing nitrogen-containing functionalities and for peptide synthesis. Direct reaction of the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. wikipedia.org Therefore, activation of the carboxylic acid is necessary.

A common approach involves the use of peptide coupling reagents. luxembourg-bio.comsci-hub.se These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by an amine to form the amide bond. luxembourg-bio.com A wide array of coupling reagents is available, each with its own advantages regarding reaction time, yield, and suppression of side reactions like racemization. sci-hub.sepeptide.com Commonly used coupling agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce epimerization. peptide.com Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) are also highly effective. peptide.com

This methodology allows for the synthesis of a broad spectrum of amide derivatives by varying the amine component, from simple primary and secondary amines to complex amino acids or drug fragments.

| Amine (R-NH₂) | Coupling Reagent/Additive | Expected Amide Product |

|---|---|---|

| Ammonia (aqueous) | EDC/HOBt | 7-(2,4-Difluorophenyl)-7-oxoheptanamide |

| Aniline | HATU/DIPEA | 7-(2,4-Difluorophenyl)-N-phenyl-7-oxoheptanamide |

| Glycine methyl ester | DCC/HOBt | Methyl 2-((7-(2,4-difluorophenyl)-7-oxoheptanoyl)amino)acetate |

| Morpholine | BOP/DIPEA | 4-(7-(2,4-Difluorophenyl)-7-oxoheptanoyl)morpholine |

Transformations of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a hub for a variety of chemical transformations. These include oxidation reactions that rearrange the carbon skeleton and cyclization reactions that are fundamental to the synthesis of cyclic compounds.

The ketone moiety in this compound can be oxidized to an ester through the Baeyer-Villiger oxidation. wikipedia.org This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid, which inserts an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. organicchemistrytutor.comjk-sci.comyoutube.com

The reaction is regioselective, with the oxygen atom preferentially inserting next to the carbon atom that is more substituted or better able to stabilize a positive charge. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com For this compound, two products are possible, resulting from the migration of either the difluorophenyl group or the adjacent methylene (B1212753) group of the heptanoic acid chain. The electron-withdrawing nature of the fluorine atoms on the phenyl ring decreases its migratory aptitude compared to an unsubstituted phenyl group. Consequently, the migration of the alkyl chain is often competitive, leading to a mixture of two ester products.

Pathway A (Aryl migration): Insertion of oxygen between the carbonyl carbon and the difluorophenyl ring.

Pathway B (Alkyl migration): Insertion of oxygen between the carbonyl carbon and the alkyl chain.

The precise ratio of these products would depend on the specific reaction conditions and the relative migratory aptitudes of the 2,4-difluorophenyl group versus the primary alkyl chain.

The presence of both a ketone and a long-chain carboxylic acid within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions to form various carbocyclic and heterocyclic systems. nih.gov

One potential pathway is an intramolecular Friedel-Crafts acylation. Activation of the carboxylic acid (e.g., by conversion to its acyl chloride) could be followed by an electrophilic attack on the electron-rich difluorophenyl ring. The directing effects of the fluorine atoms and the ketone group would influence the position of cyclization, potentially leading to the formation of a fused seven-membered ring system. researchgate.net

Additionally, the compound can serve as a precursor for various heterocyclic syntheses. For example, condensation reactions with dinucleophiles can engage both the ketone and carboxylic acid functionalities. Reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridazinone or related heterocyclic structures. Similarly, reaction with hydroxylamine (B1172632) could yield oxazinone derivatives. These types of cyclocondensation reactions are powerful tools for building complex heterocyclic scaffolds from linear precursors. uwindsor.cacitedrive.com

Advanced Derivatization for Enhanced Research Utility

Beyond fundamental transformations, this compound can be modified using advanced derivatization strategies to create tools for chemical biology and analytical chemistry. This often involves attaching a reporter group, such as a fluorescent label or a biotin (B1667282) tag, to enable detection and study of the molecule's interactions. thermofisher.com

The carboxylic acid moiety is the most common handle for such modifications. Using the amide coupling methodologies described previously (Section 3.1.2), the acid can be conjugated to an amine-containing fluorescent dye (e.g., a fluorescein (B123965) or rhodamine derivative) or to biotin-amine. thermofisher.combiotium.com This creates a probe that can be used in fluorescence microscopy, flow cytometry, or affinity purification experiments.

The ketone functionality also offers opportunities for derivatization. It can react with fluorescently labeled hydrazines or hydroxylamines to form stable hydrazone or oxime linkages, respectively. biomol.comthermofisher.com This approach is particularly useful if the carboxylic acid is needed for other interactions or if site-specific labeling at the opposite end of the molecule is desired. These derivatization techniques transform the parent compound into a sophisticated molecular probe, significantly enhancing its utility in research applications. researchgate.net

| Functional Group Targeted | Derivatization Reagent | Type of Linkage | Utility of Derivative |

|---|---|---|---|

| Carboxylic Acid | Fluorescein-cadaverine | Amide | Fluorescent probe for imaging |

| Carboxylic Acid | Biotin-hydrazine (with EDC) | Amide | Probe for affinity pull-down assays |

| Ketone | Dansyl hydrazine | Hydrazone | Fluorescent probe for HPLC analysis |

| Ketone | Alexa Fluor 488 hydroxylamine | Oxime | Highly photostable fluorescent probe |

Synthesis of α,α-Difluoroamides and α-Ketoamides

The synthesis of α,α-difluoroamides and α-ketoamides from keto acids represents a valuable transformation in medicinal and materials chemistry. While direct experimental data for this compound is not available, established methodologies for the conversion of α-ketoacids can be extrapolated to predict potential synthetic routes.

One-pot reactions of α-ketoacids with nucleophilic fluorinating reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) or diethylaminosulfur trifluoride (DAST) have been shown to yield α,α-difluoroamides or α-ketoamides depending on the reaction conditions. acs.org It is proposed that this compound could undergo a similar transformation at the ketone carbonyl group.

The reaction likely proceeds through the initial formation of an α-ketoamide intermediate, which can then undergo further fluorination. The outcome of the reaction is highly dependent on the reaction time and the stoichiometry of the reagents. Shorter reaction times and a 1:1 ratio of the keto acid to the fluorinating agent typically favor the formation of the α-ketoamide. acs.org Conversely, longer reaction times and an excess of the fluorinating reagent (e.g., a 1:2 ratio) would be expected to drive the reaction towards the formation of the α,α-difluoroamide. acs.org

Table 1: Proposed Synthesis of α-Ketoamide and α,α-Difluoroamide Derivatives

| Starting Material | Reagent | Ratio (Substrate:Reagent) | Reaction Time | Proposed Product |

|---|---|---|---|---|

| This compound | Deoxofluor or DAST | 1:1 | ~1 hour | 7-(2,4-Difluorophenyl)-7-oxo-N-(substituted)heptanamide (α-Ketoamide) |

Application as Precursors for Various Heterocyclic Compounds

The inherent reactivity of the γ-keto acid moiety within this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The presence of both a ketone and a carboxylic acid functional group allows for cyclization reactions with various binucleophiles.

Based on the known reactivity of other γ-ketoacids, it is anticipated that this compound can react with nitrogen, oxygen, and sulfur-containing nucleophiles to form fused and non-fused heterocyclic systems. eurjchem.comresearchgate.net For instance, reaction with hydrazines could yield pyridazinones, while condensation with o-phenylenediamine, o-aminophenol, or o-aminothiophenol could lead to the formation of quinoxalones, oxazinones, and thiazoles, respectively. eurjchem.comresearchgate.net

These reactions typically proceed through initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. The specific heterocyclic system formed is determined by the nature of the binucleophile employed.

Table 2: Proposed Synthesis of Heterocyclic Compounds

| Binucleophile | Proposed Heterocyclic Product |

|---|---|

| Hydrazine | Pyridazinone derivative |

| o-Phenylenediamine | Quinoxalone derivative |

| o-Aminophenol | Oxazinone derivative |

Formation of Acylals for Protecting Group Chemistry and Synthetic Intermediates

Acylals, or geminal diacetates, are useful as protecting groups for carbonyl functionalities and as synthetic intermediates. The ketone group of this compound can be converted to an acylal. This transformation is typically achieved by reacting the ketone with an acid anhydride (B1165640), such as acetic anhydride, in the presence of a catalyst.

Various catalysts can be employed for this purpose, including protic acids like HBF₄-SiO₂ or Lewis acids such as copper(II) tetrafluoroborate (B81430) hydrate (B1144303) or zirconium(IV) chloride. researchgate.net The reaction is often carried out under solvent-free conditions, providing an efficient and environmentally friendly method for the protection of the carbonyl group. researchgate.net The resulting acylal is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the ketone. This protecting group strategy would allow for selective reactions at the carboxylic acid terminus of this compound.

Table 3: Proposed Formation of Acylals

| Reactant | Catalyst | Conditions | Proposed Product |

|---|---|---|---|

| Acetic anhydride | HBF₄-SiO₂ | Solvent-free | 7,7-Diacetoxy-7-(2,4-difluorophenyl)heptanoic acid |

| Acetic anhydride | Copper(II) tetrafluoroborate hydrate | Solvent-free, room temperature | 7,7-Diacetoxy-7-(2,4-difluorophenyl)heptanoic acid |

Computational and Theoretical Investigations of 7 2,4 Difluorophenyl 7 Oxoheptanoic Acid

Conformational Analysis and Three-Dimensional Structure Elucidation

The flexibility of the heptanoic acid chain in 7-(2,4-difluorophenyl)-7-oxoheptanoic acid allows it to adopt numerous conformations in three-dimensional space. Identifying the most stable, low-energy conformers is crucial for understanding its chemical behavior and potential biological activity. Computational methods such as Density Functional Theory (DFT) and molecular mechanics are powerful tools for performing conformational analysis. nih.govrsc.org

Predicted Low-Energy Conformers: It is predicted that the most stable conformers would exhibit a folded structure to maximize intramolecular hydrogen bonding between the carboxylic acid proton and the ketone's carbonyl oxygen. The orientation of the difluorophenyl ring relative to the alkyl chain would also be a key determinant of stability.

Below is a hypothetical data table representing the kind of output expected from a DFT-based conformational analysis at the B3LYP/6-31G(d) level of theory.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) | Predicted Intramolecular Interactions |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -65.4 | Strong O-H···O=C hydrogen bond |

| 2 | 1.25 | 175.2 | Extended chain, minimal intramolecular interaction |

| 3 | 2.89 | 88.1 | Weak C-H···F interaction with the phenyl ring |

Molecular Docking Studies for Potential Biological Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein. mdpi.commdpi.comopenaccessjournals.com This method can provide insights into the potential biological targets of this compound and the nature of its interactions at the atomic level. Given its structure as a keto-acid, potential protein targets could include enzymes that recognize and bind to such functional groups, for instance, certain dehydrogenases or synthases.

The docking process involves preparing the 3D structure of the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. A scoring function then estimates the binding affinity for each pose. nih.govresearchgate.net

Hypothetical Docking Study: A hypothetical docking study could be performed against a human serum albumin (HSA), a common carrier protein for acidic drugs. researchgate.net The carboxylic acid moiety would be expected to form strong hydrogen bonds and salt bridges with basic residues like lysine (B10760008) and arginine in the binding pocket. The difluorophenyl group could engage in hydrophobic and π-stacking interactions.

The results of such a study could be summarized in a table like the one below, showing predicted binding energies and key interactions.

| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| 1 | -8.5 | Lys199, Arg218 | Hydrogen bond, Salt bridge |

| 2 | -7.9 | Tyr150, Phe211 | π-stacking, Hydrophobic |

| 3 | -7.2 | Leu238, Ala291 | Hydrophobic |

Prediction of Chemical Reactivity and Reaction Pathways

The chemical reactivity of this compound can be predicted using quantum chemical calculations, particularly through the analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netscribd.com

DFT calculations can be employed to determine the energies and spatial distributions of these orbitals. The results can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the electron-withdrawing difluorophenyl group and the carbonyl group will significantly influence the electron density distribution.

Predicted Reactivity: The HOMO is expected to be localized on the difluorophenyl ring and the oxygen atoms of the carboxylic acid, suggesting these are sites susceptible to electrophilic attack. The LUMO is likely to be centered on the carbonyl carbon and the aromatic ring, indicating these are the primary sites for nucleophilic attack. The carboxylic acid group provides a site for acid-base reactions, while the ketone is susceptible to nucleophilic addition.

A hypothetical table of reactivity descriptors derived from DFT is presented below.

| Descriptor | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.6 eV | Suggests high kinetic stability |

Quantum Chemical Calculations for Fragmentation Mechanisms (e.g., Density Functional Theory)

Mass spectrometry is a key analytical technique for determining the structure of organic molecules. The fragmentation patterns observed in a mass spectrum are characteristic of the molecule's structure. Quantum chemical calculations, such as DFT, can be used to predict and rationalize these fragmentation pathways by calculating the energies of the parent ion and various fragment ions and the transition states connecting them. researchgate.netsoton.ac.uknih.gov

For this compound, the most likely fragmentation pathways upon ionization in a mass spectrometer would involve cleavages adjacent to the carbonyl group (alpha-cleavage) and rearrangements like the McLafferty rearrangement. nih.govmiamioh.eduresearchgate.net

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain would lead to the formation of a stable acylium ion containing the difluorophenyl group.

McLafferty Rearrangement: A hydrogen atom from the gamma-carbon of the alkyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond, resulting in the elimination of a neutral alkene.

Loss of Water: The carboxylic acid moiety can undergo dehydration.

DFT calculations can provide the relative energies of these fragmentation pathways, helping to predict the most abundant ions in the mass spectrum.

A hypothetical table summarizing the predicted major fragments is provided below.

| m/z of Fragment | Proposed Structure | Predicted Fragmentation Pathway |

|---|---|---|

| 141 | [F₂C₆H₃CO]⁺ | Alpha-cleavage |

| 158 | [F₂C₆H₃C(OH)=CH₂]⁺ | McLafferty Rearrangement |

| 238 | [M-H₂O]⁺ | Loss of water from the molecular ion |

Applications in Chemical Synthesis and Mechanistic Biological Research of 7 2,4 Difluorophenyl 7 Oxoheptanoic Acid Analogues

A Versatile Keystone in Organic Synthesis

The inherent reactivity of the ketone and carboxylic acid functionalities, coupled with the influence of the difluorophenyl ring, makes 7-(2,4-difluorophenyl)-7-oxoheptanoic acid and its derivatives powerful tools for synthetic chemists.

Paving the Way for Five-Membered Heterocycles

These compounds serve as crucial precursors in the synthesis of five-membered heterocyclic structures, which are core components of many biologically active molecules. One notable application is in the formation of pyrrolidine (B122466) rings. For instance, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and investigated for their biological properties. This highlights the utility of the difluorophenyl moiety in constructing these important heterocyclic systems.

Furthermore, the synthesis of β-lactam antibiotics, a cornerstone of antibacterial therapy, can be approached using related structures. Research has demonstrated the synthesis of 6β-(trans-3-Aryl-5-oxo-pyrrolidin-2-yl)acetamidopenicillanic acid, showcasing the potential of aryl-oxo-pyrrolidine scaffolds, derivable from aryl-oxoheptanoic acids, in constructing the intricate framework of penicillin-type antibiotics. yakhak.org

Stepping Stones in the Synthesis of Complex Natural Products

While direct examples of this compound in the total synthesis of complex natural products are still emerging in the literature, the structural motif of aryl-keto acids is a common feature in the retrosynthetic analysis of many natural products. The heptanoic acid chain provides a flexible linker that can be functionalized and cyclized to form various ring systems found in marine and terrestrial natural products. The difluorophenyl group can also be a key pharmacophore or a handle for further chemical transformations.

Contributions to the Scaffolds of Medicinal Chemistry

The unique combination of a flexible aliphatic chain and a rigid aromatic ring in this compound analogues makes them attractive scaffolds for designing molecules that can interact with biological targets with high specificity and affinity.

Crafting Ligands for Receptor Binding Studies

A significant area of application for these compounds is in the synthesis of ligands for receptor binding studies, particularly for cannabinoid receptors. The endocannabinoid system is a key therapeutic target for a range of conditions, and the development of selective ligands is of great interest. While specific examples utilizing the 2,4-difluorophenyl substitution are not extensively documented, the general structure of 7-oxoheptanoic acid derivatives is a viable starting point for creating analogues of endocannabinoids or novel cannabinoid receptor modulators.

Intermediates in the Biocatalytic Production of Active Pharmaceutical Ingredients (APIs)

The pharmaceutical industry is increasingly turning to biocatalysis for the synthesis of chiral active pharmaceutical ingredients (APIs) due to its high selectivity and environmentally friendly nature. The ketone group in this compound is a prime target for stereoselective reduction by ketoreductases to produce chiral alcohols. magtech.com.cnmdpi.comresearchgate.net These chiral alcohols are valuable intermediates in the synthesis of a wide range of APIs. The use of whole-cell biocatalysts or isolated enzymes can provide access to enantiomerically pure building blocks, which is a critical aspect of modern drug development. researchgate.net

Probing Mechanistic Enzymatic and Metabolic Interactions

The study of how enzymes interact with and metabolize xenobiotic compounds is crucial for understanding their efficacy and potential toxicity. The presence of the difluorophenyl group in this compound introduces a site for potential enzymatic modification.

Research into the metabolism of related compounds, such as 7-oxoheptanoic acid, in microorganisms like methanogenic bacteria has shown that the keto-acid functionality can be a site for enzymatic transformations, leading to the formation of other functional groups. nih.gov While specific studies on the metabolism of the 2,4-difluorophenyl analogue are not yet prevalent, it is plausible that microbial systems could be used to study its degradation pathways or to produce novel metabolites with interesting biological activities. The fluorine atoms on the aromatic ring can also influence the metabolic fate of the compound, potentially blocking sites of oxidation and leading to different metabolic profiles compared to its non-fluorinated counterparts.

Exploration of Metabolic Pathways and Enzyme Interactions

Analogues of this compound serve as sophisticated probes for mapping metabolic pathways and understanding the dynamic interplay between enzymes and their cellular partners. By introducing these modified molecules into biological systems, researchers can trace their metabolic fate, identifying the enzymes that recognize and process them.

The fluorinated phenyl group acts as a unique tag, allowing for the detection and analysis of metabolic products through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This approach provides critical insights into the metabolic networks within a cell and can help to identify novel enzymes or metabolic routes. Furthermore, these analogues are designed to interact with specific enzymes, often acting as inhibitors. This inhibitory action can be used to study the physiological role of a particular enzyme by observing the downstream effects of its blockage.

| Research Application | Methodology | Outcome |

| Metabolic Pathway Elucidation | Introduction of fluorinated analogues into cellular systems and analysis of metabolites. | Identification of enzymes that interact with the analogue and characterization of novel metabolic pathways. |

| Enzyme Interaction Studies | Use of analogues as inhibitors to study the functional role of specific enzymes. | Understanding the physiological consequences of enzyme inhibition and the enzyme's role in cellular processes. |

| Probe for Cellular Imaging | Attachment of reporter molecules to the analogue structure. | Visualization of enzyme localization and activity within living cells. |

Investigation of Enzyme Substrate Specificity and Catalytic Mechanisms

The precise chemical structure of this compound analogues can be systematically varied to investigate the substrate specificity of enzymes. By synthesizing a library of related compounds with different substituents on the phenyl ring or modifications to the heptanoic acid chain, scientists can determine which structural features are critical for enzyme recognition and binding.

These studies provide a detailed map of the enzyme's active site, revealing the specific chemical interactions that govern substrate binding and catalysis. For instance, altering the position of the fluorine atoms on the phenyl ring can have a profound impact on the binding affinity, highlighting the importance of electrostatic interactions within the active site.

Moreover, the electrophilic nature of the ketone group in these analogues makes them excellent tools for studying the catalytic mechanisms of certain enzymes, particularly hydrolases. These compounds can form stable, covalent adducts with nucleophilic residues in the enzyme's active site, such as serine or cysteine. The formation of these adducts mimics the tetrahedral intermediates that occur during the natural catalytic cycle. The stability of these mimics allows researchers to trap and structurally characterize the enzyme-intermediate complex, providing direct evidence for the catalytic mechanism. For example, α-ketoheterocycle inhibitors have been instrumental in understanding the mechanism of serine hydrolases like fatty acid amide hydrolase (FAAH). nih.govnih.gov

| Analogue Feature | Mechanistic Insight | Relevant Enzyme Class |

| Varied Phenyl Substituents | Elucidation of key interactions for substrate recognition and binding. | Hydrolases, Kinases, Transferases |

| Modified Heptanoic Acid Chain | Determination of optimal chain length and flexibility for active site accommodation. | Acyl-CoA Synthetases, Dehydrogenases |

| Electrophilic Ketone Group | Trapping of tetrahedral intermediates to study catalytic mechanism. | Serine Hydrolases, Cysteine Proteases |

Advanced Analytical Techniques for Characterization of 7 2,4 Difluorophenyl 7 Oxoheptanoic Acid and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the chemical structure of 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons in different chemical environments. The aromatic protons on the difluorophenyl ring would appear as complex multiplets in the downfield region due to splitting by both neighboring protons and fluorine atoms. The protons of the heptanoic acid chain would resonate at distinct chemical shifts, with those alpha to the carbonyl groups (both the ketone and the carboxylic acid) being the most deshielded and appearing further downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| -CH₂- (adjacent to C=O) | 2.8 - 3.2 | t |

| -CH₂- (adjacent to COOH) | 2.2 - 2.5 | t |

| Aliphatic -CH₂- | 1.3 - 1.8 | m |

| -COOH | 10.0 - 12.0 | s (broad) |

| Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl groups of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C=O (Ketone) | 1680-1700 | Strong |

| C=O (Carboxylic acid) | 1700-1725 | Strong |

| C-F (Aromatic) | 1100-1300 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring and the carbonyl group in this compound would result in characteristic absorption maxima in the UV region, corresponding to π→π* and n→π* transitions.

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is a particularly valuable method for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is widely used to determine the purity of this compound and to quantify its presence in various samples. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid). The retention time of the compound is a key parameter for its identification.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation pattern. In combination with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis. The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated or deprotonated molecule, and various fragment ions resulting from the cleavage of specific bonds within the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z |

| [M+H]⁺ | 257.0935 |

| [M-H]⁻ | 255.0779 |

| [M-H₂O+H]⁺ | 239.0829 |

| [C₇H₄F₂O]⁺ (Difluorobenzoyl fragment) | 141.0203 |

| Note: m/z values are calculated based on the monoisotopic mass of the compound (C₁₃H₁₄F₂O₃). |

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid, the development of novel stereoselective synthetic pathways is a critical area of future research. Current synthetic routes often result in racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Future efforts will likely focus on asymmetric synthesis strategies that establish the chiral center at the C7 position with high enantiomeric excess.

Promising approaches include the use of chiral catalysts, such as transition metal complexes with chiral ligands, for asymmetric hydrogenation or hydroacylation reactions. Additionally, organocatalysis presents a powerful tool for the enantioselective construction of the chiral center. The development of efficient and scalable stereoselective routes will be instrumental in accessing enantiopure 7-(2,4-Difluorophenyl)-7-hydroxyheptanoic acid, a key chiral building block.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Hydrogenation | High atom economy, potential for high enantioselectivity. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Chiral Auxiliary-Mediated Synthesis | Well-established methods, predictable stereochemical outcomes. | Requires additional synthetic steps for auxiliary attachment and removal. |

| Organocatalysis | Metal-free, often milder reaction conditions. | Catalyst loading, scalability, and substrate scope. |

Advanced Computational Modeling for Structure-Function Relationships

To accelerate the discovery and optimization of derivatives of this compound for various applications, advanced computational modeling will play a pivotal role. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide valuable insights into the relationship between the molecular structure of these compounds and their functional properties.

QSAR models can be developed to predict the biological activity or physical properties of novel derivatives based on a set of calculated molecular descriptors. This in silico screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. Molecular docking simulations can be employed to predict the binding modes of these compounds with biological targets, aiding in the rational design of molecules with enhanced potency and selectivity.

Exploration of New Biocatalytic Transformations and Enzyme Engineering

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of new biocatalytic transformations for this compound is a promising research direction. Enzymes such as ketoreductases (KREDs) are particularly attractive for the stereoselective reduction of the ketone functionality to the corresponding chiral alcohol.

Future research will likely involve screening for novel KREDs with high activity and stereoselectivity towards this specific substrate. Furthermore, enzyme engineering techniques, such as directed evolution and rational design, can be employed to tailor the properties of existing enzymes to meet specific process requirements, including enhanced stability, activity, and enantioselectivity. Lipases also represent a class of enzymes that could be explored for kinetic resolution of racemic mixtures of derivatives of this keto acid.

Table 2: Potential Biocatalytic Transformations

| Enzyme Class | Transformation | Potential Product |

| Ketoreductases (KREDs) | Asymmetric reduction of the ketone | Enantiopure 7-(2,4-Difluorophenyl)-7-hydroxyheptanoic acid |

| Lipases | Kinetic resolution of esters or alcohols | Enantiomerically enriched esters or alcohols |

| Baeyer-Villiger Monooxygenases | Oxidation of the ketone | Ester derivatives |

Design of Next-Generation Chemical Probes and Building Blocks

The unique structural features of this compound, including the difluorophenyl moiety and the long aliphatic chain with a terminal carboxylic acid, make it an attractive scaffold for the design of next-generation chemical probes and building blocks. The difluorophenyl group can serve as a ¹⁹F NMR probe for studying molecular interactions and cellular uptake.

Furthermore, the carboxylic acid and ketone functionalities provide versatile handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. These derivatives can be utilized as building blocks in the synthesis of more complex molecules, including bioactive compounds and functional materials. For instance, the γ-keto acid moiety can be used to synthesize various heterocyclic compounds, which are prevalent in many pharmaceuticals. eurjchem.comresearchgate.netwhiterose.ac.ukacs.org The incorporation of the 2,4-difluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(2,4-difluorophenyl)-7-oxoheptanoic acid?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2,4-difluorobenzene using acyl chlorides or anhydrides, followed by oxidation of intermediate ketones to carboxylic acids. For example, coupling 2,4-difluorophenylacetone derivatives with malonic acid esters under basic conditions, followed by hydrolysis, yields the target structure. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also introduce fluorophenyl groups into the heptanoic acid backbone .

Q. What spectroscopic techniques are recommended for confirming the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ ~7.2–7.8 ppm, multiplet for difluorophenyl) and ketone carbonyl (δ ~200–210 ppm).

- ¹⁹F NMR : Resolve fluorine environments (δ ~-110 to -120 ppm for 2,4-substitution).

- HRMS : Confirm molecular ion ([M+H]⁺ calculated for C₁₃H₁₂F₂O₃: 278.0768) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles), avoid inhalation/contact, and store at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes. Follow SDS guidelines for structurally similar oxoheptanoic acids, which highlight risks of skin irritation and respiratory sensitization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Purity Validation : Use HPLC (>98% purity) and TLC to rule out impurities affecting bioactivity .

- Assay Standardization : Compare results across standardized assays (e.g., MIC testing for antimicrobial activity).

- Structural Analogs : Test 2,4- vs. 2,5-difluorophenyl isomers, as positional fluorine substitution significantly alters potency in fluoroquinolone antibiotics .

Q. What strategies optimize the pharmacokinetic profile of derivatives of this compound?

- Methodological Answer :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyls) at the heptanoic chain’s terminal position.

- Metabolic Stability : Replace labile ester groups with amides or cyclopropyl moieties, as seen in fluoroquinolone SAR studies .

- Chain Length Modulation : Shorten the heptanoic chain to reduce logP values, balancing lipophilicity and bioavailability .

Q. How to design stability studies under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Incubate the compound in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C for 24–72 hours. Monitor degradation via HPLC and compare products to synthetic standards (e.g., 2,4-difluorobenzoic acid).

- Light/Heat Stability : Expose to UV light (254 nm) and 40°C for 48 hours to assess photolytic/thermal decomposition .

Q. How to analyze the role of fluorine substitution in biological activity?

- Methodological Answer :

- Comparative SAR : Synthesize analogs with mono- (2-F or 4-F) or trifluorophenyl groups and test against target enzymes (e.g., bacterial topoisomerases). Fluorine’s electronegativity enhances binding affinity in quinolone antibiotics, as shown in 2,4-difluorophenyl-containing derivatives .

- Computational Modeling : Perform DFT calculations to quantify fluorine’s impact on electron distribution and receptor interactions .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across studies?

- Methodological Answer :

- Solvent System Variability : Test solubility in buffered (PBS) vs. organic (DMSO) solvents. For example, oxoheptanoic acids show higher solubility in DMSO (>50 mg/mL) versus water (<1 mg/mL) .

- pH Adjustment : Increase solubility by ionizing the carboxylic acid group (pH >7) or forming sodium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.